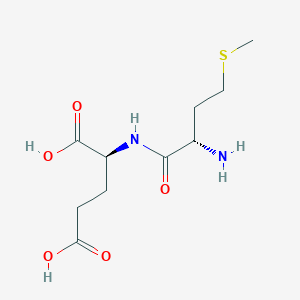![molecular formula C13H28O2 B089192 3-methyl-1-[1-(3-methylbutoxy)propoxy]butane CAS No. 13002-13-6](/img/structure/B89192.png)
3-methyl-1-[1-(3-methylbutoxy)propoxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is an organic compound with the molecular formula C13H28O2 It is a derivative of butane, characterized by the presence of two 3-methylbutane groups connected by a propylidene bridge through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) typically involves the reaction of propionaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then further reacted to form the final product. The general reaction scheme is as follows:
Propionaldehyde+23-methylbutanolAcid Catalyst1,1’-(Propylidenebis(oxy))bis(3-methylbutane)
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Ethylidenebis(oxy))bis(3-methylbutane)
- 1,1’-(Butylidenebis(oxy))bis(3-methylbutane)
- 1,1’-(Isopropylidenebis(oxy))bis(3-methylbutane)
Uniqueness
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13002-13-6 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
3-methyl-1-[1-(3-methylbutoxy)propoxy]butane |
InChI |
InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3 |
Clave InChI |
MQOHVHXEZYLDJW-UHFFFAOYSA-N |
SMILES |
CCC(OCCC(C)C)OCCC(C)C |
SMILES canónico |
CCC(OCCC(C)C)OCCC(C)C |
Key on ui other cas no. |
13002-13-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


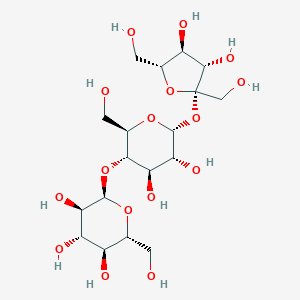
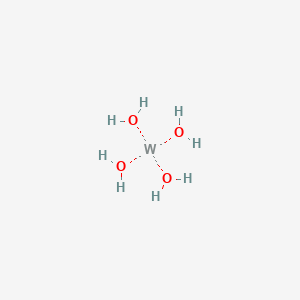
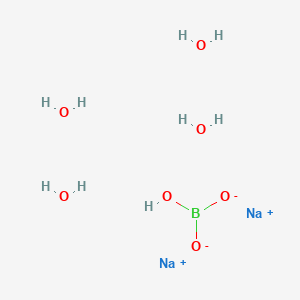
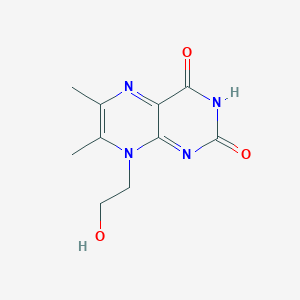
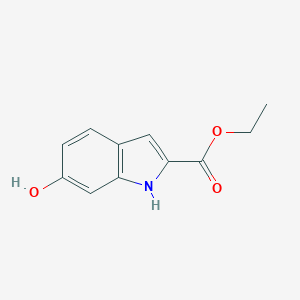
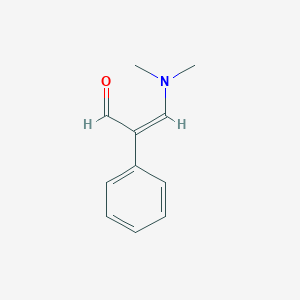
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
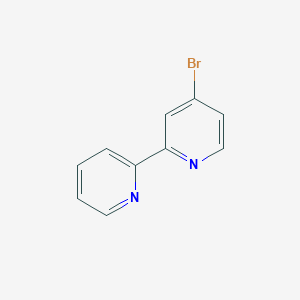
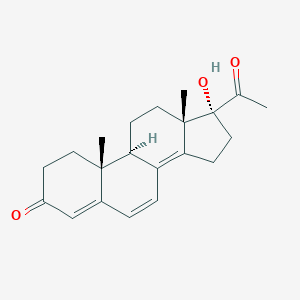
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
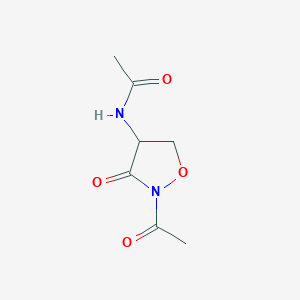
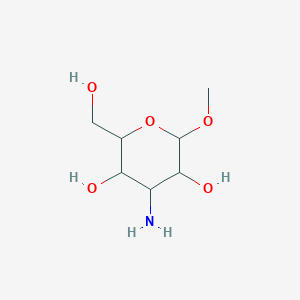
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
